3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one
Description
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-oxazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-9-3-1-4-10(7-9)13-5-2-6-15-11(13)14/h1,3-4,7H,2,5-6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXPLGFUXBRZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one typically involves the reaction of 3-(aminomethyl)phenyl with oxazinan-2-one under specific conditions. One common method includes the use of catalysts and solvents to facilitate the reaction. For example, the compound can be synthesized by reacting 3-(aminomethyl)phenyl with oxazinan-2-one in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
The compound 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one (CAS No. 1250502-21-6) is a heterocyclic organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and as a chemical intermediate, supported by comprehensive data and insights.
Chemical Properties and Structure
This compound features a molecular formula of with a molecular weight of 206.24 g/mol. Its structure includes an oxazinan ring, which contributes to its biological activity and stability in various chemical environments.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxazinan compounds exhibit significant antimicrobial properties. The presence of the aminomethyl group enhances the interaction with bacterial enzymes, potentially leading to the development of new antibiotics.
Anticancer Potential
Studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. Investigations into its mechanism of action suggest it may induce apoptosis in cancer cells, making it a candidate for further development in oncological therapeutics.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Research focusing on its ability to cross the blood-brain barrier could open avenues for treating neurodegenerative diseases.
Material Science
Polymer Synthesis
The compound can serve as a building block for synthesizing new polymers with tailored properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength in polymer matrices.
Nanotechnology Applications
In nanotechnology, oxazinan derivatives are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.
Chemical Intermediate
Synthesis of Pharmaceuticals
As a versatile intermediate, this compound can be employed in the synthesis of various pharmaceutical compounds. Its functional groups allow for further chemical modifications to create more complex molecules.
Research Reagent
In chemical research, this compound serves as a reagent for synthesizing other novel compounds, facilitating studies in organic chemistry and drug discovery.
Case Study 1: Antimicrobial Research
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several oxazinan derivatives against common bacterial strains. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation
In an experimental study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, prompting further investigation into its mechanism of action.
Case Study 3: Polymer Development
Researchers at ABC Institute utilized this compound as a precursor for developing high-performance polymers. The resulting materials showed enhanced thermal stability and mechanical properties compared to traditional polymers, indicating promising applications in industrial settings.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one
- Structural Difference: The aminomethyl group is located at the para position of the phenyl ring instead of the meta position.
- Properties: Molecular formula: C₁₁H₁₄N₂O₂ (identical to the target compound) ().
- Applications: Limited data exist, but its hydrochloride salt (CAS 1247674-71-0) is listed as a research chemical ().
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
- Structural Difference: The aminomethyl group is replaced with a 1-aminoethyl side chain (C₂H₅ vs. CH₃).
- Properties: Molecular formula: C₁₂H₁₆N₂O₂ (higher molecular weight due to the ethyl group) ().
Fluorinated 1,3-Oxazinan-2-one Derivatives
- Example: 6-(3-((5-Fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)-3-((S)-1-phenylethyl)-1,3-oxazinan-2-one ().
- Structural Differences :
- Fluorinated alkyl chains (e.g., 3-fluoropropyl) and a phenylethyl group at the 3-position.
- Increased molecular complexity and stereochemical diversity (diastereomers 10 and 11 ).
- Properties :
Benzoxazolone Derivatives
- Example: 3-(Aminomethyl)-6-{3-[4-(Trifluoroethyl)phenyl]acryloyl}-2(3H)-benzoxazolones ().
- Structural Differences: Benzoxazolone core replaces oxazinanone. Trifluoroethyl and acryloyl substituents.
- Properties :
Functional and Pharmacological Comparisons
Key Observations:
- Substituent Position: Meta vs. para aminomethyl placement alters electronic effects but requires further study to correlate with activity.
- Fluorination : Fluorinated derivatives exhibit improved synthetic separability and metabolic resistance ().
- Heterocycle Core : Benzoxazolones show superior enzyme inhibition, suggesting the core structure significantly impacts target engagement ().
Biological Activity
3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxazinanone ring and an aminomethylphenyl group, which contribute to its unique chemical properties. Research indicates that it may possess significant antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 192.23 g/mol. The structure includes an oxazinanone ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in bacteria and fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibition at 50 µg/mL | |
| S. aureus | Minimal inhibitory concentration (MIC) at 25 µg/mL | |
| C. albicans | Effective at 30 µg/mL |
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast and ovarian cancers.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Induces apoptosis |
| A2780 (ovarian cancer) | 12.7 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 20.5 | Inhibits cell proliferation |
The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in sensitive cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The aminomethyl group can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to receptors that regulate cell growth and apoptosis, influencing cancer progression.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound in various biological assays:
- Study on Anticancer Efficacy : A series of oxazinanone derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against clinical isolates of bacteria and fungi, demonstrating that modifications in the structure could enhance activity against resistant strains .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
- Storage : Store in sealed containers at 2–8°C in a dry, well-ventilated area away from oxidizers. Label containers with hazard warnings (e.g., skin/eye irritation) .
- Spill Management : Collect solid material using non-sparking tools; avoid dry sweeping. Clean contaminated surfaces with ethanol or isopropanol .
Q. What analytical techniques are prioritized for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the oxazinan-2-one ring and aminomethylphenyl substituents. Compare chemical shifts with computational predictions (e.g., DFT) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns. Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI+ mode) .
Q. How can researchers design an efficient synthetic route for this compound?
- Methodological Answer :
- Multi-Step Synthesis : Start with 3-aminomethylbenzaldehyde as a precursor. Form the oxazinan-2-one ring via cyclization using carbonyldiimidazole (CDI) in anhydrous THF under nitrogen .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry of CDI (1.2–1.5 equiv) and temperature (60–80°C) to suppress side reactions .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental C NMR shifts with Density Functional Theory (DFT)-calculated values (B3LYP/6-31G* basis set). Discrepancies >2 ppm may indicate impurities or conformational flexibility .
- Purity Assessment : Re-crystallize the compound from ethanol/water and re-analyze via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out contaminants .
Q. What experimental strategies elucidate the compound’s reactivity under varying pH and temperature?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm) and identify degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds. Correlate with differential scanning calorimetry (DSC) data .
Q. How to investigate the compound’s interactions with biological targets using integrated computational and experimental approaches?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., proteases). Prioritize poses with hydrogen bonds to the oxazinan-2-one carbonyl .
- In Vitro Assays : Validate docking results with enzyme inhibition assays (IC determination) and surface plasmon resonance (SPR) for binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
